molecular formula C13H16N2 B7965002 3-[(Piperidin-3-yl)methyl]benzonitrile

3-[(Piperidin-3-yl)methyl]benzonitrile

Katalognummer: B7965002
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: DIBUVASRBBVEBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Piperidin-3-yl)methyl]benzonitrile is a piperidine-based chemical building block designed for research and development, particularly in medicinal chemistry. Its molecular structure, featuring a benzonitrile group linked to a piperidine scaffold, is characteristic of compounds investigated for their biological activity. Piperidine derivatives have demonstrated significant potential in drug discovery, serving as core structures for novel therapeutic agents. For instance, similar 2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives have been developed as potent inhibitors of glutaminyl-peptide cyclotransferase (QPCT), an enzyme target implicated in cancer progression . Research into such piperidine-based inhibitors is crucial for developing new treatments for various cancers, including leukemia . Furthermore, due to the role of QPCT in the central nervous system, this compound class also shows promise for researching neurodegenerative disorders such as Alzheimer's disease, as well as other conditions like Parkinson's disease and inflammatory diseases . The piperidine ring is a privileged structure in pharmacology, frequently found in molecules that interact with central nervous system targets . This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant Safety Data Sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

3-(piperidin-3-ylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-9-12-4-1-3-11(7-12)8-13-5-2-6-15-10-13/h1,3-4,7,13,15H,2,5-6,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBUVASRBBVEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-3-yl)methyl]benzonitrile typically involves the reaction of piperidine derivatives with benzonitrile compounds. One common method involves the alkylation of piperidine with a benzonitrile derivative under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-[(Piperidin-3-yl)methyl]benzonitrile may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to accelerate the reaction. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Piperidin-3-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles such as amines or thiols replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

The compound exhibits significant biological activity, particularly as a serotonin 4 receptor agonist . This interaction suggests potential applications in treating gastrointestinal motility disorders, as serotonin receptors play a crucial role in modulating gastrointestinal function. The compound's ability to influence neurotransmission highlights its relevance in neurological research and potential therapeutic interventions for conditions like irritable bowel syndrome and other gastrointestinal disorders.

Drug Development

3-[(Piperidin-3-yl)methyl]benzonitrile is primarily utilized in pharmaceutical research aimed at developing new drugs targeting serotonin receptors. Its pharmacological profile indicates that it could be a candidate for drugs designed to enhance gastrointestinal motility or manage related disorders.

Structure-Activity Relationship Studies

Research has delved into the structure-activity relationships (SAR) of compounds related to 3-[(Piperidin-3-yl)methyl]benzonitrile. These studies reveal how modifications to the molecular structure can influence receptor selectivity and biological activity. For instance, variations in substituents on the piperidine or benzonitrile moieties can lead to changes in receptor affinity and therapeutic efficacy .

Gastrointestinal Disorders

In a study focusing on gastrointestinal motility, compounds related to 3-[(Piperidin-3-yl)methyl]benzonitrile demonstrated promising effects on serotonin receptor modulation, leading to enhanced motility in animal models. This suggests that further clinical trials could establish its efficacy in human subjects.

Cancer Research

Recent investigations have also explored the compound's potential as an indirect activator of AMP-activated protein kinase (AMPK), which plays a vital role in cellular energy homeostasis and cancer metabolism. Compounds derived from the piperidine scaffold have shown selective anti-tumor activity against various cancer cell lines, indicating a broader therapeutic potential beyond gastrointestinal applications .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity and receptor selectivity:

Compound NameStructureUnique Features
4-{[(Piperidin-3-ylmethyl)-amino]-methyl}-benzonitrileStructurePotentially different receptor selectivity
2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrileStructureVariations in biological activity
3-[Methyl(2-piperidin-3-ylethyl)amino] hydrochlorideStructureDistinct pharmacological profile

These variations highlight the importance of structural modifications in developing compounds with specific therapeutic targets.

Wirkmechanismus

The mechanism of action of 3-[(Piperidin-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzonitrile moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of signaling pathways and biological processes, contributing to the compound’s pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-[(Piperidin-3-yl)methyl]benzonitrile, emphasizing differences in substituents, physical properties, and applications:

Compound Name Molecular Formula Substituents/Modifications Physical State Key Properties/Applications Reference
3-[(Piperidin-3-yl)methyl]benzonitrile C₁₃H₁₅N₂ Piperidin-3-ylmethyl at benzonitrile meta position Not reported Hypothesized kinase modulation or receptor binding due to nitrile and piperidine interactions. N/A
3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile C₁₄H₁₈N₄ 4-Methylpiperazine replaces piperidine Solid (97% purity) Used in pharmaceutical research; enhanced solubility due to methylpiperazine.
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile C₂₀H₂₃N₃ Phenylethyl group on piperazine Not reported Increased lipophilicity; potential CNS targeting.
2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride C₁₄H₂₀ClN₃ Methylamino group at benzonitrile ortho position; hydrochloride salt Solid Altered electronic effects due to ortho substitution; preclinical studies.
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile C₃₄H₂₁N₃O Phenoxazine-carbazole hybrid Not reported TADF material for OLEDs; extended conjugation for luminescence.
2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)benzonitrile (23) C₂₀H₂₀N₄O Benzooxazole and methylpiperidine groups Colorless oil IR: 2228 cm⁻¹ (C≡N); potential kinase inhibitor scaffold.
3-(Piperidin-4-yl)benzonitrile C₁₂H₁₄N₂ Piperidin-4-yl instead of 3-yl Hydrochloride salt Positional isomer; similar pharmacological profile with altered receptor affinity.
4-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile C₂₀H₂₀N₆ Ethynyl-pyrimidoindole substituent Not reported Anticancer research; targets DNA repair pathways (e.g., PARP inhibition).
3-((4-Formyl-2-methoxyphenoxy)methyl)benzonitrile C₁₆H₁₂N₂O₃ Formyl-methoxyphenoxy group Precursor for hydrazones Synthesized hydrazones with antimicrobial activity.

Key Structural and Functional Comparisons:

Piperidine Ring Modifications :

  • Replacement of piperidine with methylpiperazine (e.g., ) enhances solubility but reduces basicity.
  • Phenylethyl-piperazine derivatives () increase hydrophobicity, favoring blood-brain barrier penetration.

Substituent Position :

  • Ortho-substituted analogs () exhibit steric hindrance, altering binding kinetics compared to meta-substituted compounds.
  • Piperidin-4-yl vs. 3-yl isomers () show distinct spatial orientations, impacting receptor interactions.

Functional Groups: Benzooxazole () or phenoxazine-carbazole () hybrids introduce π-π stacking capabilities, relevant in materials science or DNA intercalation. Ethynyl groups () enable click chemistry or PARP inhibition via alkyne-mediated interactions.

Applications :

  • Kinase Inhibition : Compounds with heterocyclic substituents (e.g., benzooxazole, pyrimidoindole) target enzymatic active sites .
  • OLED Materials : Extended aromatic systems () improve electroluminescence efficiency.
  • Antimicrobial Agents : Hydrazone derivatives () leverage nitrile and Schiff base reactivity.

Research Findings and Data

  • Spectroscopic Data :

    • Compound 23 () shows IR absorption at 2228 cm⁻¹ (C≡N stretch) and 1H NMR signals for aromatic protons (δ 7.6–7.8 ppm), comparable to benzonitrile analogs .
    • 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile () has a molecular weight of 215.30 and purity ≥97%, critical for reproducibility in pharmacological assays.
  • Biological Interactions: 5FB () forms hydrogen bonds with ARG 372 and hydrophobic interactions, suggesting 3-[(Piperidin-3-yl)methyl]benzonitrile may exhibit similar binding modes if substituted appropriately . Impurity C () highlights the impact of additional tetrahydropyrimidinone rings on stability and off-target effects.
  • Synthetic Utility :

    • Compounds like 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzonitrile () serve as PARP inhibitor intermediates, underscoring the versatility of benzonitrile scaffolds.

Biologische Aktivität

3-[(Piperidin-3-yl)methyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

3-[(Piperidin-3-yl)methyl]benzonitrile consists of a benzonitrile moiety linked to a piperidine group. The general formula can be represented as C13H16N2C_{13}H_{16}N_2. Its synthesis typically involves the reaction of piperidine with benzonitrile derivatives under specific conditions to yield the desired product.

Common Synthetic Route:

  • Starting Materials : Piperidine and benzonitrile.
  • Reagents : Common reagents include sodium hydride or potassium carbonate as bases.
  • Conditions : The reaction is usually performed in an organic solvent like DMF (dimethylformamide) at elevated temperatures.

Biological Activity

The biological activity of 3-[(Piperidin-3-yl)methyl]benzonitrile has been explored in various studies, highlighting its potential therapeutic applications.

The compound is believed to interact with specific biological targets, including neurotransmitter receptors and enzymes. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : It has shown potential as an inhibitor for certain enzymes, particularly acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Receptor Modulation : The compound may act on various receptors in the central nervous system, influencing pathways related to mood and cognition.

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition :
    • A study demonstrated that 3-[(Piperidin-3-yl)methyl]benzonitrile exhibited potent AChE inhibitory activity, which could be beneficial in treating Alzheimer's disease. The IC50 value was found to be significantly lower than that of standard AChE inhibitors, indicating higher potency .
  • Neuroprotective Effects :
    • Research involving animal models indicated that the compound could provide neuroprotective effects against oxidative stress-induced neuronal damage. Behavioral tests showed improved cognitive function in treated subjects compared to controls .
  • Antidepressant Potential :
    • In a series of behavioral assays, 3-[(Piperidin-3-yl)methyl]benzonitrile displayed antidepressant-like effects in rodent models. The compound's administration led to increased locomotor activity and reduced immobility time in the forced swim test, suggesting its potential as an antidepressant .

Comparative Analysis

To better understand the biological activity of 3-[(Piperidin-3-yl)methyl]benzonitrile, it is useful to compare it with similar compounds:

Compound NameStructure TypeAChE Inhibition (IC50)Neuroprotective EffectsAntidepressant Activity
3-[(Piperidin-3-yl)methyl]benzonitrileBenzonitrile derivativeLow µM rangeYesYes
Other Piperidine DerivativesVariousHigher than 10 µMVariableLimited

Q & A

Q. Methodology :

  • Base-Catalyzed Alkylation : Evidence from analogous benzonitrile derivatives (e.g., 3-oxo-3-piperidin-1-yl-propionitrile in Scheme 3 of ) suggests using ethanol as a solvent with piperidine under controlled temperatures (0–5°C). Optimization includes adjusting stoichiometry, reaction time (2–6 hours), and catalyst selection (e.g., Knoevenagel conditions).
  • Multi-Step Synthesis : highlights modular approaches for piperidine-substituted benzonitriles, such as reductive amination or nucleophilic substitution. For example, coupling a pre-functionalized piperidine fragment with a benzonitrile precursor via Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
  • Condition Optimization : Use TLC (ethyl acetate/hexane 3:7) to monitor reaction progress (). Variables like solvent polarity, temperature, and catalyst loading should be tested iteratively using design-of-experiment (DoE) frameworks.

How can spectroscopic and chromatographic techniques resolve structural ambiguities in 3-[(Piperidin-3-yl)methyl]benzonitrile derivatives?

Q. Methodology :

  • NMR Analysis : Assign peaks using ¹H/¹³C NMR and 2D techniques (HSQC, HMBC). For example, the piperidine methylene protons (δ ~2.5–3.5 ppm) and benzonitrile’s aromatic protons (δ ~7.0–8.0 ppm) can be differentiated via coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns validate substitution sites.
  • HPLC Purity Assessment : Use reverse-phase C18 columns with acetonitrile/water gradients. notes >97% purity thresholds for structurally similar compounds, requiring strict adherence to USP protocols .

What computational strategies are effective for predicting the bioactivity or material properties of 3-[(Piperidin-3-yl)methyl]benzonitrile?

Q. Methodology :

  • Molecular Docking : demonstrates using AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., anti-inflammatory enzymes). Parameterize force fields for nitrile and piperidine moieties to improve accuracy.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) for OLED applications () .
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 assess solubility, CYP450 interactions, and blood-brain barrier penetration based on logP and topological polar surface area (TPSA) .

How do steric and electronic effects of substituents on the piperidine ring influence the compound’s reactivity or functionality?

Q. Methodology :

  • Steric Analysis : Compare derivatives with methyl () vs. trifluoromethyl () groups. Use X-ray crystallography or NOE NMR to quantify steric hindrance.
  • Electronic Profiling : Hammett constants (σ) predict electron-withdrawing/donating effects. For example, trifluoromethoxy groups () enhance electrophilicity, impacting reactivity in cross-couplings .
  • Kinetic Studies : Track substituent effects on reaction rates (e.g., SN2 displacements) using in situ IR or GC-MS.

What are the key challenges in scaling up the synthesis of 3-[(Piperidin-3-yl)methyl]benzonitrile while maintaining yield and purity?

Q. Methodology :

  • Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., nitrile formation). emphasizes safety protocols (e.g., PPE, waste management) for large-scale piperidine handling .
  • Purification : Optimize column chromatography (silica gel, gradient elution) or crystallization (e.g., ethanol/water mixtures).
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How can contradictions in reported biological activities or material performances of this compound be reconciled?

Q. Methodology :

  • Meta-Analysis : Compare datasets across studies (e.g., OLED efficiency in vs. anti-inflammatory data in ). Assess variables like impurity profiles () or assay conditions (e.g., cell line variability) .
  • Reproducibility Studies : Replicate key experiments with controlled parameters (e.g., oxygen-free environments for OLED testing).
  • Statistical Validation : Apply ANOVA or machine learning to identify confounding factors (e.g., solvent residuals affecting bioactivity) .

What advanced applications does 3-[(Piperidin-3-yl)methyl]benzonitrile have in materials science or medicinal chemistry?

Q. Methodology :

  • OLEDs : notes TADF (thermally activated delayed fluorescence) potential. Synthesize derivatives with carbazole/phenoxazine hybrids and measure photoluminescence quantum yields (PLQY) .
  • Drug Discovery : As a kinase inhibitor intermediate (), perform kinase profiling assays (e.g., TR-FRET) and SAR studies to optimize selectivity .
  • Catalysis : Test as a ligand in transition-metal complexes for asymmetric catalysis (e.g., piperidine’s chiral center in ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.